molecular formula C13H10F3N3O2S B2905995 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide CAS No. 1024196-52-8

1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide

Cat. No.: B2905995
CAS No.: 1024196-52-8
M. Wt: 329.3
InChI Key: VCNVOFSSSHIDEM-UHFFFAOYSA-N
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Description

1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide is a semicarbazide derivative featuring a thiophene carbonyl group at position 1 and a 4-trifluoromethylphenyl substituent at position 2. Semicarbazides are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as monoamine oxidases (MAOs), cholinesterases (ChEs), and microbial enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety may contribute to π-π stacking interactions in enzyme binding pockets.

Properties

IUPAC Name

1-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)8-3-5-9(6-4-8)17-12(21)19-18-11(20)10-2-1-7-22-10/h1-7H,(H,18,20)(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNVOFSSSHIDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide typically involves the reaction of thiophenecarbonyl chloride with 4-(4-trifluoromethylphenyl)semicarbazide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C)
  • Reaction Time: Several hours to overnight

Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:

  • Continuous flow reactors to maintain consistent reaction conditions
  • Use of automated systems for precise control of temperature and reagent addition
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.

Mechanism of Action

The mechanism by which 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide exerts its effects is often related to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The semicarbazide moiety can form hydrogen bonds with target proteins, potentially inhibiting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Key Findings :

  • The 5-nitrothiazole group enhances MAO-B affinity, with bromophenyl substituents improving selectivity (e.g., Compound 4’s SI = 331.08) .
  • Bulky indole-based substituents (e.g., Compound 21) achieve exceptional MAO-B selectivity (SI > 34,000) but lower potency .
  • Chlorophenyl groups in Compound 17 optimize BuChE inhibition, surpassing tacrine’s activity .

Antimicrobial Activity

Semicarbazides with substituted benzylidene and indole groups show efficacy against Mycobacterium tuberculosis (MTB) and multidrug-resistant TB (MDR-TB):

Compound Name & Structure MIC (µg/mL) Activity vs. Standard Drugs Reference
1-(4-Chlorobenzylidene)-4-(1-(chloromethyl)-2,3-dioxoindolin-5-yl)semicarbazide (7m) MTB: 0.4; MDR-TB: 0.8 Superior to isoniazid and rifampicin
1-(4-Nitrobenzylidene)-4-(1-(methyl)-2,3-dioxoindolin-5-yl)semicarbazide (7q) MTB: 0.4; MDR-TB: 0.8 Equipotent to isoniazid

Key Findings :

  • Chloro and nitro substituents on benzylidene enhance anti-TB activity, likely by disrupting mycobacterial cell walls .
  • Indole-2,3-dione moieties improve binding to microbial enzymes, as seen in Compounds 7m and 7q .

Anti-Inflammatory and Analgesic Activity

Chalcone-derived semicarbazides with hydroxyl substituents demonstrate potent anti-inflammatory effects:

Compound Name & Structure Anti-Inflammatory Activity (Edema Inhibition %) Reference
1-[1-(2-Hydroxyphenyl)-3-(2-hydroxyphenyl)allylidene]-4-(2-methylphenyl)semicarbazide (CS-6) 72% (Formalin-induced edema)
1-(1,5-Diphenylpenta-2,4-dienylidene)-4-(2-nitrophenyl)semicarbazide (Compound 15) 68% (Carrageenan-induced edema)

Key Findings :

  • Hydroxyl groups on aromatic rings enhance anti-inflammatory activity via hydrogen bonding with COX-2 .
  • Nitrophenyl substituents (e.g., Compound 15) improve analgesic potency, comparable to ibuprofen .

Anticonvulsant Activity

Dibromoisatin-based semicarbazides show neuroprotective effects with minimal toxicity:

Compound Name & Structure MES Protection (%) Neurotoxicity Reference
(Z)-1-(5,7-Dibromo-2-oxoindolin-3-ylidene)-4-(4-chlorophenyl)semicarbazide (DH-05) 85% None
(Z)-1-(5,7-Dibromo-1-methyl-2-oxoindolin-3-ylidene)-4-(3-chloro-4-fluorophenyl)semicarbazide (DH-12) 89% Minimal

Key Findings :

  • Dibromoisatin scaffolds combined with halogenated aryl groups (e.g., chlorofluorophenyl in DH-12) maximize anticonvulsant efficacy .
  • Methylation at the indole nitrogen (DH-12) reduces CNS depression compared to non-methylated analogs .

Structural-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Nitro (NO₂), bromo (Br), and trifluoromethyl (CF₃) substituents enhance MAO-B and antimicrobial activity by increasing electrophilicity and enzyme binding .
  • Hydrophobic Moieties : Thiophene and indole rings improve blood-brain barrier penetration, critical for anticonvulsant and neuroprotective applications .
  • Hydrogen-Bond Donors: Hydroxyl groups in chalcone derivatives (e.g., CS-6) enhance anti-inflammatory activity via COX-2 interactions .

Biological Activity

1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide is a compound belonging to the semicarbazide family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F3N3O2S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2\text{S}

The biological activity of semicarbazides often involves interactions with various biological targets, including enzymes and receptors. The presence of the thiophenecarbonyl and trifluoromethyl groups may enhance the compound's lipophilicity and reactivity, potentially leading to increased binding affinity to biological targets.

Biological Activity Overview

Research indicates that semicarbazide derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that semicarbazide derivatives can inhibit the growth of certain bacteria and fungi. For instance, thiosemicarbazone derivatives have demonstrated antifungal properties against mycotoxigenic fungi affecting cereals .
  • Anticancer Activity : Certain derivatives have been evaluated for their anticancer potential, showing promise in inhibiting tumor cell proliferation.
  • Anti-inflammatory Effects : There is evidence suggesting that some semicarbazides may possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

Antimicrobial Activity

A study evaluating thiosemicarbazone derivatives reported significant antimicrobial activity against various pathogens. The derivatives showed effective inhibition against mycotoxigenic fungi, suggesting potential applications in food safety and preservation .

Anticancer Studies

Research on similar compounds has indicated that semicarbazides can induce apoptosis in cancer cells. A specific study found that certain derivatives could inhibit cell growth in various cancer cell lines, providing a basis for further investigation into their use as anticancer agents.

Anti-inflammatory Properties

Preliminary studies suggest that semicarbazide derivatives may inhibit pro-inflammatory cytokines, thus reducing inflammation in experimental models. This opens avenues for exploring their use in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of mycotoxigenic fungi
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines

Case Studies

  • Antimicrobial Efficacy : A case study focused on the efficacy of thiosemicarbazone derivatives against Fusarium species demonstrated that certain compounds exhibited MIC values lower than standard antifungal agents, highlighting their potential as effective antifungal agents .
  • Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that specific semicarbazide derivatives could significantly reduce cell viability compared to control groups, indicating potential for further development as anticancer therapeutics .

Q & A

Q. What are the recommended synthetic routes for 1-(Thiophenecarbonyl)-4-(4-trifluoromethylphenyl)semicarbazide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a two-step process:

Condensation : Reacting thiophenecarbonyl chloride with a hydrazine derivative to form the semicarbazide backbone.

Substitution : Introducing the 4-trifluoromethylphenyl group via nucleophilic substitution or coupling reactions.
Optimization includes:

  • Temperature Control : Maintaining 60–80°C during condensation to avoid side reactions (e.g., hydrolysis of the carbonyl group) .
  • Catalysts : Using acetic acid or triethylamine to enhance coupling efficiency .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the product (>95% purity) .

Q. Which analytical techniques are most effective for detecting and quantifying trace semicarbazide derivatives in complex matrices?

  • Methodological Answer :
  • HPLC with Derivatization : Pre-column derivatization using 4-nitrobenzoyl chloride enhances UV detection sensitivity (LOD: 1.8 μg/L) .
  • LC-ESIMS/MS : Direct analysis without derivatization, monitoring transitions like m/z 76→31 and 76→44 for semicarbazide (LOD: 0.1 ppb) .
  • Stable Isotope Dilution : Using 15N213C^{15}\text{N}_2^{13}\text{C}-SEM as an internal standard improves accuracy in food matrices .

Q. How can structural characterization of this compound be performed to confirm its configuration?

  • Methodological Answer :
  • X-ray Crystallography : Resolves crystal packing and confirms the thiophene-carbonyl and trifluoromethylphenyl spatial arrangement .
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions (e.g., CF3_3 protons at δ 7.6–7.8 ppm) .
  • FT-IR : Peaks at 1680 cm1^{-1} (C=O stretch) and 1320 cm1^{-1} (C-F stretch) validate functional groups .

Advanced Research Questions

Q. What experimental designs can elucidate the thermal decomposition pathways of semicarbazide derivatives under processing conditions?

  • Methodological Answer :
  • pH-Dependent Studies : Simulate industrial conditions (e.g., pH 9–13) to monitor semicarbazide formation via LC-MS/MS, as observed in poultry processing chill tanks .
  • Thermogravimetric Analysis (TGA) : Quantify decomposition products (e.g., biurea) at 220°C, linked to azodicarbonamide breakdown .
  • Isotopic Labeling : Track 15N^{15}\text{N}-labeled intermediates to distinguish natural vs. synthetic contamination pathways .

Q. How do structural modifications in semicarbazide derivatives influence their biological activity and selectivity?

  • Methodological Answer :
  • SAR Studies : Replace the trifluoromethyl group with halogens (e.g., Cl) or electron-withdrawing groups to assess anti-inflammatory activity (IC50_{50} values) .
  • Enzyme Inhibition Assays : Test binding affinity to urease using semicarbazide analogs; measure kinetic isotope effects (KIEs) for nitrogen leaving groups .
  • Molecular Docking : Model interactions with anthrax toxin receptors to optimize photoaffinity inhibitors .

Q. What experimental approaches validate the origin of semicarbazide contamination in biological samples?

  • Methodological Answer :
  • Natural Precursor Analysis : Detect azines (e.g., 2-nitrobenzaldehyde aldazine) as markers of endogenous semicarbazide formation in crustaceans .
  • Microbial Antagonism Tests : Use Bacillus subtilis bioassays to distinguish semicarbazide from nitrofurazone metabolites .
  • Environmental Monitoring : Measure bioaccumulation factors (BAFs) in shellfish (e.g., 0.47–7.53 mg/kg) to assess environmental persistence .

Key Considerations for Researchers

  • Contradictory Evidence : While azodicarbonamide is a known precursor of semicarbazide in bread, its absence in dough maturation stages suggests biurea as a critical intermediate .
  • Emerging Challenges : Differentiate natural semicarbazide in crustaceans (e.g., 4.2 ng/g in crayfish) from illicit nitrofurazone use .

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